3-(METHYLSULFANYL)-6-[5-(4-NITROPHENYL)-2-FURYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE
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Overview
Description
3-(METHYLSULFANYL)-6-[5-(4-NITROPHENYL)-2-FURYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is a complex organic compound that belongs to the class of triazino-benzoxazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(METHYLSULFANYL)-6-[5-(4-NITROPHENYL)-2-FURYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE typically involves multi-step organic reactions. The starting materials often include substituted benzoxazepines, furyl derivatives, and nitrophenyl compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(METHYLSULFANYL)-6-[5-(4-NITROPHENYL)-2-FURYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit biological activity, making them potential candidates for drug development. Studies may focus on their interactions with biological targets and their effects on cellular processes.
Medicine
In medicine, compounds with similar structures have been investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Research may explore the efficacy and safety of this compound in preclinical and clinical studies.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers, coatings, and electronic materials.
Mechanism of Action
The mechanism of action of 3-(METHYLSULFANYL)-6-[5-(4-NITROPHENYL)-2-FURYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the compound’s structure and functional groups. For example, the nitrophenyl group may interact with specific enzymes, while the triazino-benzoxazepine core may bind to receptors or DNA.
Comparison with Similar Compounds
Similar Compounds
- 3-(METHYLSULFANYL)-6-[5-(4-NITROPHENYL)-2-FURYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE
- 3-(Methylthio)-6-[5-(4-aminophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- 3-(Methylthio)-6-[5-(4-chlorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement
Properties
Molecular Formula |
C21H15N5O4S |
---|---|
Molecular Weight |
433.4g/mol |
IUPAC Name |
3-methylsulfanyl-6-[5-(4-nitrophenyl)furan-2-yl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C21H15N5O4S/c1-31-21-23-20-18(24-25-21)14-4-2-3-5-15(14)22-19(30-20)17-11-10-16(29-17)12-6-8-13(9-7-12)26(27)28/h2-11,19,22H,1H3 |
InChI Key |
GZZLPOSGIIQTAO-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])N=N1 |
Canonical SMILES |
CSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])N=N1 |
Origin of Product |
United States |
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